
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 1895344, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound 1895344 can disrupt the expression of genes that are involved in cancer cell growth and survival. This mechanism of action has been validated in preclinical models of cancer.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to have biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that this compound 1895344 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound 1895344 can inhibit tumor growth and improve survival in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has several advantages for lab experiments. It has high potency and selectivity for BET proteins, which makes it an ideal tool for studying the role of BET proteins in cancer. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound 1895344 has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for targeting all types of BET proteins. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential in other disease areas, such as inflammatory diseases or neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of this compound 1895344.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 is synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of an organic base and a solvent to produce the final product. The synthesis method has been optimized to produce high yields of this compound 1895344 with high purity.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been extensively researched for its potential in various scientific research applications. One of the most promising applications is in the field of oncology. This compound 1895344 has shown potential as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-tumor activity in preclinical models of cancer.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-6-9(2-4-11(8)14)17-20(18,19)10-3-5-12(15)13(16)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVIDYPNVNQNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)
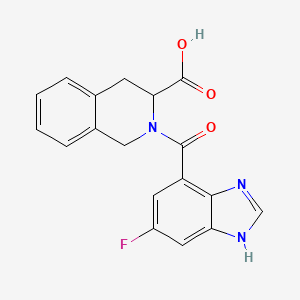
![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
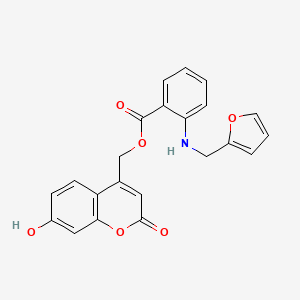
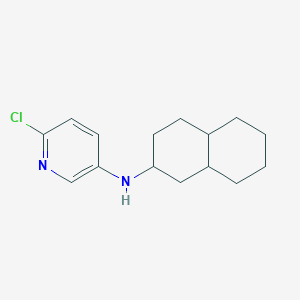
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
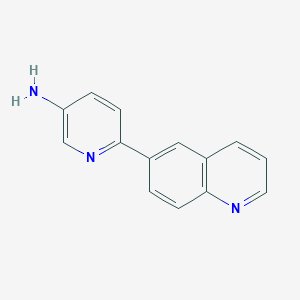

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
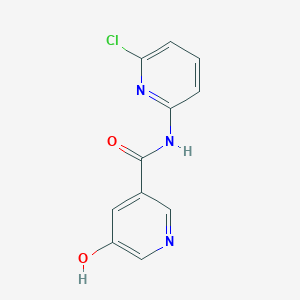
![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)

